molecular formula C11H11NO B14626012 Benzonitrile, 4-(2-methyl-3-oxopropyl)- CAS No. 57918-88-4

Benzonitrile, 4-(2-methyl-3-oxopropyl)-

Cat. No.: B14626012
CAS No.: 57918-88-4
M. Wt: 173.21 g/mol
InChI Key: MBKSXWMMADOYPO-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2-methyl-3-oxopropyl)-, also known as 4-(2-oxopropyl)benzonitrile, is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methyl-3-oxopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(2-methyl-3-oxopropyl)-, can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. The 2-methyl-3-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride .

Industrial Production Methods

Industrial production of benzonitrile, 4-(2-methyl-3-oxopropyl)-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-methyl-3-oxopropyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-(2-methyl-3-oxopropyl)-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzonitrile, 4-(2-methyl-3-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(2-methyl-3-oxopropyl)-, is unique due to the presence of the 2-methyl-3-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

CAS No.

57918-88-4

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2-methyl-3-oxopropyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-9(8-13)6-10-2-4-11(7-12)5-3-10/h2-5,8-9H,6H2,1H3

InChI Key

MBKSXWMMADOYPO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C#N)C=O

Origin of Product

United States

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